3,8-Dibromo-4-hydroxyquinoline
Overview
Description
3,8-Dibromo-4-hydroxyquinoline: is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 8th positions and a hydroxyl group at the 4th position on the quinoline ring. It has the molecular formula C9H5Br2NO and a molecular weight of 302.95 g/mol
Mechanism of Action
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, such as 3,8-dibromo-4-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It is known that 8-hq derivatives interact with their targets to exert their biological effects
Biochemical Pathways
8-hq derivatives are known to impact a variety of biological activities, suggesting they may influence multiple pathways .
Result of Action
8-hq derivatives have been reported to exhibit antimicrobial, anticancer, and antifungal effects , suggesting that they may induce cell death or inhibit cell growth in certain contexts.
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, such as 3,8-Dibromo-4-hydroxyquinoline, can exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Cellular Effects
Quinoline derivatives have been shown to have broad-ranging pharmacological potential, including antiproliferative potency and high selectivity toward certain cancer cells .
Molecular Mechanism
Quinoline derivatives are known to exert their effects through various mechanisms of action such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, and cell metastasis disruption .
Temporal Effects in Laboratory Settings
It is known that quinoline derivatives can exhibit changes in their effects over time .
Dosage Effects in Animal Models
Quinoline derivatives have been shown to have varying effects at different dosages .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Quinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Quinoline derivatives are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dibromo-4-hydroxyquinoline typically involves the bromination of 4-hydroxyquinoline. One common method is the reaction of 4-hydroxyquinoline with bromine in the presence of a solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 8th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dibromo-4-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives or reduced hydroquinoline derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Amino or thio-substituted quinolines.
Oxidation Products: Quinone derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3,8-Dibromo-4-hydroxyquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Comparison with Similar Compounds
- 3,7-Dibromo-4-hydroxyquinoline
- 4,8-Dibromo-2-methylquinoline
- 3-Bromo-4-hydroxyquinoline
- 7-Bromo-4-hydroxyquinoline
Comparison: 3,8-Dibromo-4-hydroxyquinoline is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and biological activity. For instance, the presence of bromine atoms at the 3rd and 8th positions can enhance its ability to form metal complexes compared to other derivatives with different substitution patterns .
Properties
IUPAC Name |
3,8-dibromo-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOSMWHTWPLBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671087 | |
Record name | 3,8-Dibromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204812-01-0 | |
Record name | 3,8-Dibromo-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204812-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,8-Dibromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1204812-01-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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